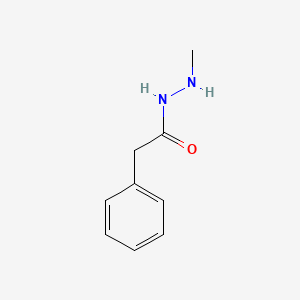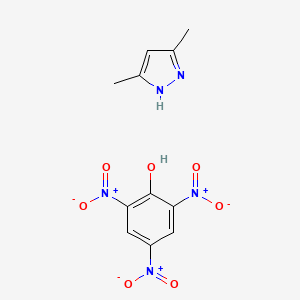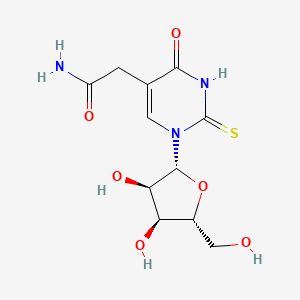
5-Carbamoylmethyl-2-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoylmethyl-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper decoding of genetic information during protein synthesis. This compound is part of the wobble uridine modifications, which are essential for maintaining the accuracy and efficiency of translation in eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylmethyl-2-thiouridine involves several steps, including the modification of uridine at specific positionsThe final product is obtained through deprotection and purification steps .
Industrial Production Methods: the general approach involves large-scale chemical synthesis using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 5-Carbamoylmethyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-carbamoylmethyl-2-thiouridine is used as a model compound to study nucleoside modifications and their effects on molecular interactions and stability .
Biology: In biological research, this compound is crucial for understanding the role of tRNA modifications in translation fidelity and efficiency. It helps in studying the mechanisms of genetic code translation and the impact of modifications on protein synthesis .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating gene expression and its potential as a biomarker for certain diseases .
Industry: In the industrial sector, this compound is used in the development of novel biotechnological applications, such as the design of synthetic biology tools and the production of modified nucleic acids for research and therapeutic purposes .
Mecanismo De Acción
The mechanism of action of 5-carbamoylmethyl-2-thiouridine involves its incorporation into tRNA, where it plays a critical role in maintaining the accuracy of codon-anticodon pairing during translation. This modification enhances the stability of tRNA and ensures the correct reading of the genetic code, thereby preventing frameshift mutations and ensuring the proper synthesis of proteins .
Comparación Con Compuestos Similares
- 5-Methoxycarbonylmethyl-2-thiouridine
- 5-Carbamoylmethyluridine
- 5-Methoxycarbonylmethyluridine
- 5-Carbamoylmethyl-2’-O-methyluridine
Comparison: Compared to these similar compounds, 5-carbamoylmethyl-2-thiouridine is unique due to the presence of both carbamoylmethyl and thiouridine groups. This dual modification provides distinct chemical properties and biological functions, making it a valuable compound for studying tRNA modifications and their impact on translation .
Propiedades
Fórmula molecular |
C11H15N3O6S |
|---|---|
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
DXTALIXGVSVUOM-VPCXQMTMSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N |
SMILES canónico |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)


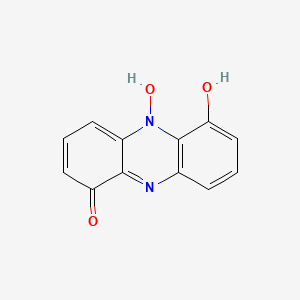
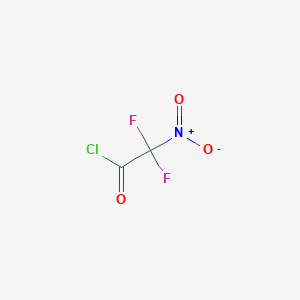
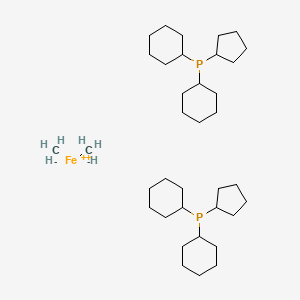
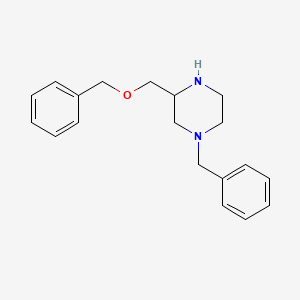


![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
